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Compound of Interest

Compound Name: C.I. Disperse orange 73

Cat. No.: B15599493 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of C.I. Disperse
Orange 73, a monoazo disperse dye. The synthesis involves a two-stage process: the

preparation of the coupling component, 2-((2-Cyanoethyl)(phenyl)amino)ethyl benzoate,

followed by the diazotization of 4-Nitrobenzenamine and its subsequent azo coupling with the

prepared component.

Chemical Structures and Reaction Overview
Diazo Component: 4-Nitrobenzenamine (p-Nitroaniline) Coupling Component: 2-((2-

Cyanoethyl)(phenyl)amino)ethyl benzoate Final Product: C.I. Disperse Orange 73

The overall synthesis pathway is a classic example of azo dye formation, a fundamental

reaction in organic chemistry.

Experimental Protocols
A detailed, reproducible experimental protocol for the synthesis of C.I. Disperse Orange 73 is

outlined below. The procedure is divided into two main stages: the synthesis of the coupling

component and the final diazotization and coupling reaction.

Stage 1: Synthesis of the Coupling Component: 2-((2-
Cyanoethyl)(phenyl)amino)ethyl benzoate
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The synthesis of the coupling component starts from N-phenyl-diethanolamine, which is first

cyanoethylated and then benzoylated.

Materials:

N-phenyl-diethanolamine

Acrylonitrile

Sodium methoxide

Benzoyl chloride

Pyridine

Toluene

Procedure:

Cyanoethylation of N-phenyl-diethanolamine:

In a reaction vessel, a mixture of N-phenyl-diethanolamine and a catalytic amount of

sodium methoxide in toluene is prepared.

Acrylonitrile is added dropwise to the stirred mixture at a controlled temperature to prevent

vigorous reaction.

The reaction is typically carried out at a slightly elevated temperature (e.g., 40-50 °C) for

several hours until the reaction is complete (monitored by TLC).

The resulting product is N-(2-cyanoethyl)-N-(2-hydroxyethyl)aniline.

Benzoylation of N-(2-cyanoethyl)-N-(2-hydroxyethyl)aniline:

The N-(2-cyanoethyl)-N-(2-hydroxyethyl)aniline from the previous step is dissolved in a

suitable solvent such as pyridine.
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Benzoyl chloride is added dropwise to the solution at a low temperature (e.g., 0-5 °C) with

constant stirring.

After the addition is complete, the reaction mixture is allowed to warm to room

temperature and stirred for several hours.

The product, 2-((2-Cyanoethyl)(phenyl)amino)ethyl benzoate, is then isolated by pouring

the reaction mixture into water and extracting with a suitable organic solvent. The organic

layer is washed, dried, and the solvent is evaporated to yield the crude product, which can

be purified by recrystallization or column chromatography.

Stage 2: Synthesis of C.I. Disperse Orange 73
This stage involves the diazotization of 4-Nitrobenzenamine and the subsequent coupling with

the synthesized 2-((2-Cyanoethyl)(phenyl)amino)ethyl benzoate.

Materials:

4-Nitrobenzenamine (p-Nitroaniline)

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

Sodium Nitrite (NaNO₂)

2-((2-Cyanoethyl)(phenyl)amino)ethyl benzoate

Acetic Acid

Sodium Acetate

Procedure:

Diazotization of 4-Nitrobenzenamine:

4-Nitrobenzenamine is dissolved in a mixture of concentrated hydrochloric acid or sulfuric

acid and water. The mixture may require gentle warming to achieve complete dissolution.

The solution is then cooled to 0-5 °C in an ice-salt bath with vigorous stirring.
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A pre-cooled aqueous solution of sodium nitrite is added dropwise to the amine solution,

ensuring the temperature is strictly maintained below 5 °C to prevent the decomposition of

the diazonium salt.

The reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete

diazotization. The completion of the reaction can be checked using starch-iodide paper,

which turns blue-black in the presence of excess nitrous acid.

Azo Coupling Reaction:

In a separate vessel, the coupling component, 2-((2-Cyanoethyl)(phenyl)amino)ethyl

benzoate, is dissolved in a suitable solvent such as acetic acid.

This solution is also cooled to 0-5 °C.

The freshly prepared cold diazonium salt solution is then slowly added to the solution of

the coupling component with continuous and efficient stirring.

The pH of the reaction mixture is maintained in the weakly acidic range (pH 4-5) by the

addition of a buffer, such as sodium acetate, to facilitate the coupling reaction.

The reaction is allowed to proceed for several hours at 0-5 °C. The formation of the

orange dye will be observed as a precipitate.

Isolation and Purification of C.I. Disperse Orange 73:

The precipitated C.I. Disperse Orange 73 is collected by filtration.

The filter cake is washed thoroughly with cold water to remove any unreacted salts and

acids.

The crude dye can be further purified by recrystallization from a suitable solvent (e.g.,

ethanol or a mixture of solvents) to obtain a product of high purity.

The purified dye is then dried under vacuum at a moderate temperature.

Quantitative Data
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While specific yields can vary depending on the reaction scale and conditions, the synthesis of

azo dyes via this route generally proceeds with good to excellent yields.

Parameter Typical Value

Molecular Formula C₂₄H₂₁N₅O₄

Molecular Weight 443.45 g/mol

Typical Yield 85-95%

Melting Point >200 °C (decomposes)

λmax (in a suitable solvent) ~480-500 nm

Mandatory Visualizations
Synthesis Workflow of C.I. Disperse Orange 73
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Stage 1: Synthesis of Coupling Component

Stage 2: Synthesis of C.I. Disperse Orange 73
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Caption: Workflow for the synthesis of C.I. Disperse Orange 73.

Signaling Pathway of the Azo Coupling Reaction
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Caption: Mechanism of the azo coupling reaction.

To cite this document: BenchChem. [In-Depth Technical Guide to the Synthesis of C.I.
Disperse Orange 73]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15599493#synthesis-of-c-i-disperse-orange-73-from-
4-nitrobenzenamine-diazo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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